molecular formula C9H9N3O2 B8084750 (2S)-2-azido-3-phenylpropanoic acid

(2S)-2-azido-3-phenylpropanoic acid

Cat. No.: B8084750
M. Wt: 191.19 g/mol
InChI Key: DIFYSVZHVRAXAV-QMMMGPOBSA-N
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Description

(2S)-2-Azido-3-phenylpropanoic acid: is a chemical compound with the molecular formula C9H9N3O2 . It is a derivative of phenylpropanoic acid with an azido group (-N3) attached to the second carbon atom. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with phenylalanine or its derivatives.

  • Azidation Reaction: The amino group of phenylalanine is converted to an azido group using reagents like azidotrimethylsilane (TMSN3) in the presence of a catalyst.

  • Resolution of Stereoisomers: The resulting mixture of stereoisomers is resolved using chiral chromatography to obtain the (2S)-enantiomer.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using the above-mentioned synthetic routes.

  • Purification: The product is purified using crystallization or chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

(2S)-2-Azido-3-phenylpropanoic acid: undergoes various types of chemical reactions:

  • Reduction: The azido group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) .

  • Substitution Reactions: The azido group can participate in nucleophilic substitution reactions with various nucleophiles.

  • Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

  • Reduction: SnCl2, NaBH4, methanol (MeOH), room temperature.

  • Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.

  • Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed:

  • Amino Derivatives: Reduction of the azido group yields amino derivatives.

  • Heterocyclic Compounds: Cyclization reactions produce various heterocyclic compounds.

Scientific Research Applications

(2S)-2-Azido-3-phenylpropanoic acid: has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in bioconjugation techniques to label biomolecules.

  • Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

  • Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

(2S)-2-Azido-3-phenylpropanoic acid: is compared with similar compounds such as 3-azidopropanoic acid and 2-azidophenylacetic acid . Its uniqueness lies in the presence of the phenyl group, which imparts distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 3-Azidopropanoic Acid: Lacks the phenyl group, resulting in different reactivity.

  • 2-Azidophenylacetic Acid: Similar structure but with an additional carboxyl group.

(2S)-2-azido-3-phenylpropanoic acid

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Properties

IUPAC Name

(2S)-2-azido-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYSVZHVRAXAV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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